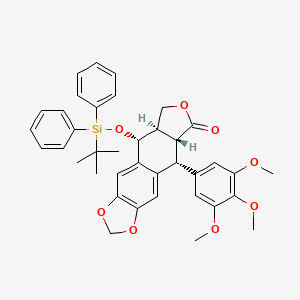
O-TBDPS-Podophyllotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-TBDPS-Podophyllotoxin is a derivative of podophyllotoxin, a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species. Podophyllotoxin and its derivatives are well-known for their potent antitumor and antiviral activities. The addition of the tert-butyldiphenylsilyl (TBDPS) group to podophyllotoxin enhances its stability and modifies its chemical properties, making it a valuable compound for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-TBDPS-Podophyllotoxin typically involves the protection of the hydroxyl groups in podophyllotoxin using the TBDPS group. This is achieved by reacting podophyllotoxin with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
O-TBDPS-Podophyllotoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form podophyllotoxone using oxidizing agents like pyridinium dichromate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The TBDPS group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule
Common Reagents and Conditions
Oxidation: Pyridinium dichromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection
Major Products Formed
Oxidation: Podophyllotoxone.
Reduction: Reduced alcohol derivatives of this compound.
Substitution: Deprotected podophyllotoxin
Scientific Research Applications
O-TBDPS-Podophyllotoxin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various podophyllotoxin derivatives with enhanced biological activities.
Biology: Studied for its interactions with cellular components and its effects on cell cycle regulation.
Medicine: Investigated for its potential as an anticancer and antiviral agent. It serves as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in organic synthesis
Mechanism of Action
O-TBDPS-Podophyllotoxin exerts its effects primarily by binding to tubulin and inhibiting microtubule assembly, leading to cell cycle arrest in the metaphase. Additionally, it can inhibit topoisomerase II, an enzyme involved in DNA replication, thereby preventing DNA unwinding and replication. These actions result in the disruption of cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: The parent compound, known for its antitumor and antiviral properties.
Etoposide: A podophyllotoxin derivative used as a chemotherapeutic agent.
Teniposide: Another podophyllotoxin derivative with similar applications to etoposide
Uniqueness
O-TBDPS-Podophyllotoxin is unique due to the presence of the TBDPS group, which enhances its stability and allows for selective functionalization. This makes it a valuable intermediate for the synthesis of novel derivatives with improved pharmacological properties .
Properties
Molecular Formula |
C38H40O8Si |
|---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
(5R,5aR,8aR,9R)-5-[tert-butyl(diphenyl)silyl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C38H40O8Si/c1-38(2,3)47(24-13-9-7-10-14-24,25-15-11-8-12-16-25)46-35-27-20-30-29(44-22-45-30)19-26(27)33(34-28(35)21-43-37(34)39)23-17-31(40-4)36(42-6)32(18-23)41-5/h7-20,28,33-35H,21-22H2,1-6H3/t28-,33+,34-,35-/m0/s1 |
InChI Key |
UYVUMUKFPSIEAL-CPIBNWGPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















